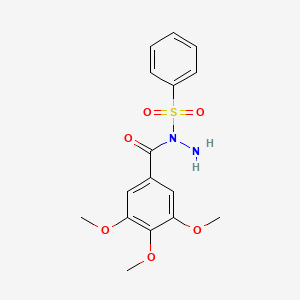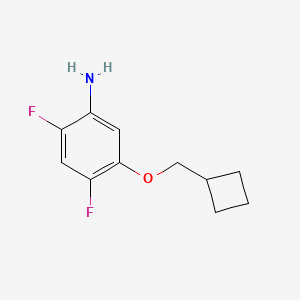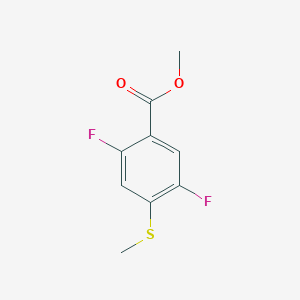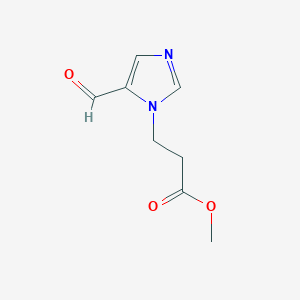![molecular formula C57H106N2O9 B12088250 [7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B12088250.png)
[7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’ve described, [7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate , is a mouthful, but let’s break it down. It belongs to the class of lipase inhibitors and has several names, including Orlistat , Tetrahydrolipstatin , and Xenical .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. While I don’t have the exact synthetic route for this specific compound, lipase inhibitors like Orlistat are typically synthesized through esterification, amidation, and other organic reactions. Researchers modify the structure to achieve the desired properties.
Industrial Production: Orlistat is industrially produced on a large scale. The process likely involves optimization of reaction conditions, purification, and formulation for pharmaceutical use. Unfortunately, specific details about industrial production are proprietary.
Analyse Chemischer Reaktionen
Reactions: Orlistat undergoes various reactions, including:
Esterification: Formation of ester bonds during synthesis.
Amidation: Conversion of a carboxylic acid to an amide.
Hydrolysis: Cleavage of ester bonds by pancreatic lipase in the gastrointestinal tract.
Esterification: Carboxylic acid, alcohol, and acid catalyst.
Amidation: Carboxylic acid, amine, and coupling reagents.
Hydrolysis: Pancreatic lipase, water, and physiological pH.
Major Products: The major product is the lipase inhibitor itself—Orlistat. It inhibits pancreatic lipase, reducing fat absorption in the intestine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Orlistat’s chemical properties make it a valuable tool for studying lipid metabolism and enzyme inhibition. Researchers explore its interactions with lipases and other enzymes.
Biology and Medicine:Obesity Treatment: Orlistat is used to manage obesity by reducing fat absorption.
Cancer Research: Lipid metabolism plays a role in cancer progression, making Orlistat relevant.
Metabolic Disorders: Investigating lipase inhibitors helps understand lipid-related diseases.
Industry: Orlistat’s pharmaceutical applications drive its industrial relevance.
Wirkmechanismus
Orlistat inhibits pancreatic lipase, preventing dietary triglycerides’ hydrolysis into absorbable free fatty acids. This reduces caloric intake and promotes weight loss.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, Orlistat’s uniqueness lies in its specific mechanism of action—targeting pancreatic lipase. Other lipase inhibitors may act differently.
Eigenschaften
Molekularformel |
C57H106N2O9 |
|---|---|
Molekulargewicht |
963.5 g/mol |
IUPAC-Name |
[7-[[1-[1-(3-hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate |
InChI |
InChI=1S/C57H106N2O9/c1-9-13-17-21-23-25-27-29-31-35-46(66-56(64)50(58-43-60)39-44(5)6)41-52(61)48(37-33-19-15-11-3)54(62)59-51(40-45(7)8)57(65)67-47(36-32-30-28-26-24-22-18-14-10-2)42-53-49(55(63)68-53)38-34-20-16-12-4/h43-53,61H,9-42H2,1-8H3,(H,58,60)(H,59,62) |
InChI-Schlüssel |
NVVMPRANOWJTRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(CCCCCC)C(CC(CCCCCCCCCCC)OC(=O)C(CC(C)C)NC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)





![4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol](/img/structure/B12088212.png)

![2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)




